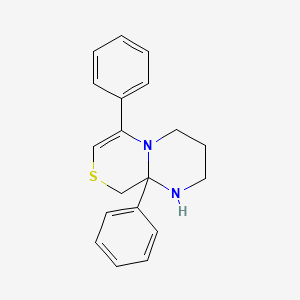
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile is a complex organic compound with significant applications in various fields. It is known for its unique structure, which includes a bromine atom, a carbonitrile group, and a dibenzisoquinoline core. This compound is often used as an intermediate in the synthesis of dyes and other organic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace the bromine atom or other functional groups with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and precise timing to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more hydrogenated derivatives.
Applications De Recherche Scientifique
6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of dyes and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to changes in biological activity. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-3-methyl-3H-dibenz(f,i,j)isoquinoline-2,7-dione: This compound shares a similar core structure but lacks the carbonitrile group.
Ethyl 6-bromo-3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho(1,2,3-de)quinoline-1-carboxylate: This compound has a similar bromine and dibenzisoquinoline structure but includes an ethyl ester group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 6-Bromo-2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,i,j)isoquinoline-1-carbonitrile makes it unique compared to similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
116387-59-8 |
|---|---|
Formule moléculaire |
C18H14BrN2O2+ |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
(4R,13R,15R,17R)-4-bromo-15-methyl-5,14-dioxo-14-azoniatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,6,8,10-pentaene-13-carbonitrile |
InChI |
InChI=1S/C18H14BrN2O2/c1-10-5-14-13-8-15(19)16(22)7-12(13)6-11-3-2-4-18(9-20,17(11)14)21(10)23/h2-3,5-8,10,15,17H,4H2,1H3/q+1/t10-,15-,17-,18+/m1/s1 |
Clé InChI |
FAWNHNITEZPTNP-ONUGHKICSA-N |
SMILES isomérique |
C[C@@H]1C=C2[C@H]3C(=CC4=CC(=O)[C@@H](C=C24)Br)C=CC[C@]3([N+]1=O)C#N |
SMILES canonique |
CC1C=C2C3C(=CC4=CC(=O)C(C=C24)Br)C=CCC3([N+]1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


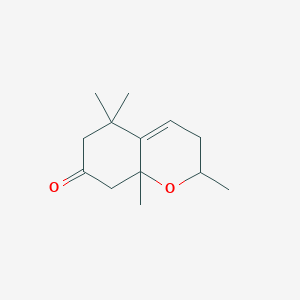
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
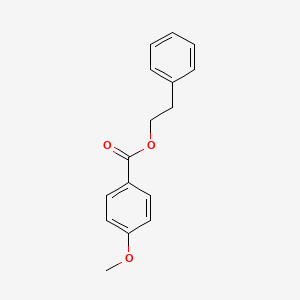
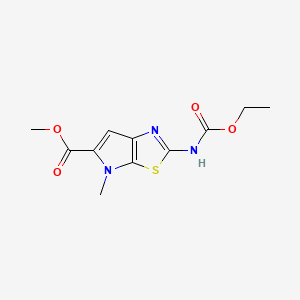
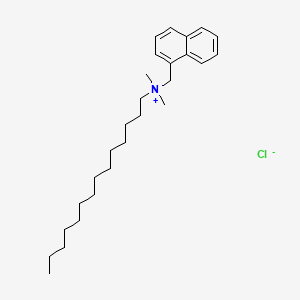

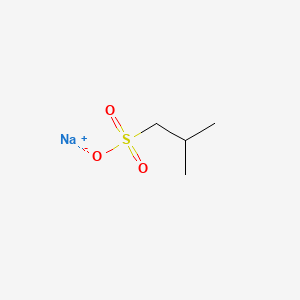
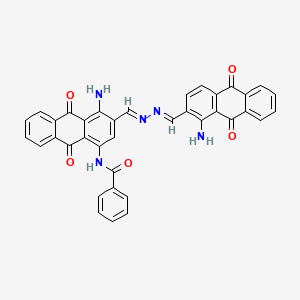
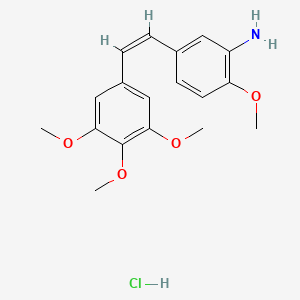
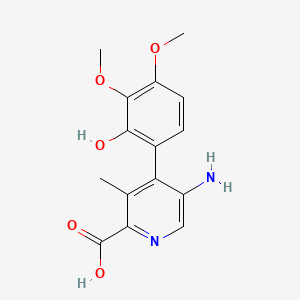
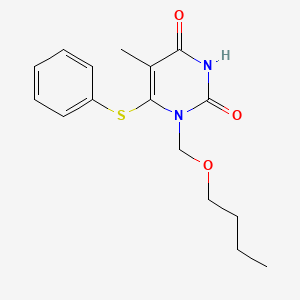
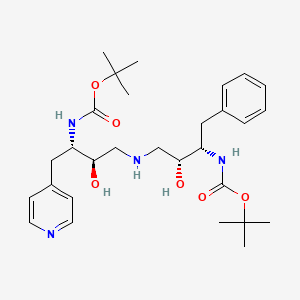
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
